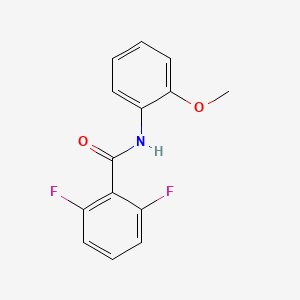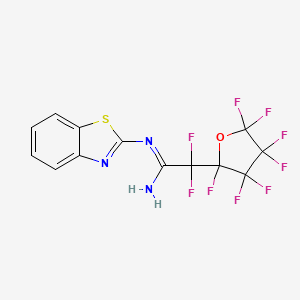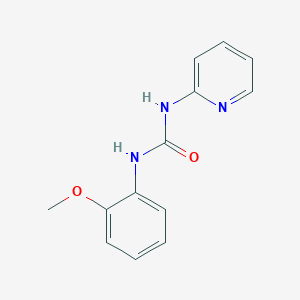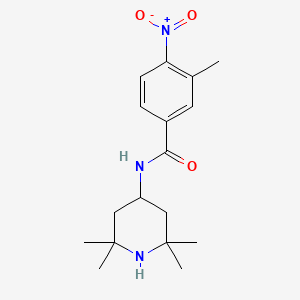
2,6-difluoro-N-(2-methoxyphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-difluoro-N-(2-methoxyphenyl)benzamide is an organic compound with the molecular formula C14H11F2NO2 It is a derivative of benzamide, where the benzene ring is substituted with two fluorine atoms at the 2 and 6 positions and a methoxy group at the 2 position of the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-(2-methoxyphenyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-difluorobenzoic acid and 2-methoxyaniline.
Formation of Acid Chloride: 2,6-difluorobenzoic acid is converted to its corresponding acid chloride using reagents such as thionyl chloride or oxalyl chloride.
Amidation Reaction: The acid chloride is then reacted with 2-methoxyaniline in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
化学反応の分析
Types of Reactions
2,6-difluoro-N-(2-methoxyphenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxy group and the amide functionality.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: Products may include primary amines or alcohols.
Hydrolysis: Products include 2,6-difluorobenzoic acid and 2-methoxyaniline.
科学的研究の応用
2,6-difluoro-N-(2-methoxyphenyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its effects on biological systems and its potential as a therapeutic agent.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
作用機序
The mechanism of action of 2,6-difluoro-N-(2-methoxyphenyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance binding affinity and metabolic stability, while the methoxy group can influence the compound’s solubility and bioavailability.
類似化合物との比較
Similar Compounds
- 2,6-difluoro-N-(3-methoxyphenyl)benzamide
- 2,6-difluoro-N-(4-methoxyphenyl)benzamide
- 2,6-difluoro-N-phenylbenzamide
Uniqueness
2,6-difluoro-N-(2-methoxyphenyl)benzamide is unique due to the specific positioning of the methoxy group, which can significantly influence its chemical properties and biological activity. The presence of fluorine atoms enhances its stability and reactivity compared to non-fluorinated analogs.
特性
IUPAC Name |
2,6-difluoro-N-(2-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2NO2/c1-19-12-8-3-2-7-11(12)17-14(18)13-9(15)5-4-6-10(13)16/h2-8H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFQPSSZNSRCQAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=C(C=CC=C2F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-({[(4-chlorophenyl)thio]acetyl}amino)benzoic acid](/img/structure/B5841775.png)
![2-[4-(dimethylsulfamoyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B5841776.png)






![1-[4-methyl-2-[(2E)-2-(5,5,6-trimethyl-2-bicyclo[2.2.1]heptanylidene)hydrazinyl]-1,3-thiazol-5-yl]ethanone;hydrobromide](/img/structure/B5841834.png)

![6-methoxy-4-methyl-N-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]quinazolin-2-amine](/img/structure/B5841854.png)

![N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(2-pyridinylmethyl)urea](/img/structure/B5841866.png)
![Ethanone, 1-(4-chlorophenyl)-2-[(4,5-dihydro-2-thiazolyl)thio]-](/img/structure/B5841872.png)
